molecular formula C16H23N3O6S B2417391 N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide CAS No. 872881-12-4

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide

Cat. No.: B2417391
CAS No.: 872881-12-4
M. Wt: 385.44
InChI Key: YROBDMWGCGYBLZ-UHFFFAOYSA-N
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Description

N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a chemical compound with a complex structure that includes a benzenesulfonyl group, an oxazinan ring, and a hydroxypropyl oxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the reaction of appropriate amines with epoxides under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using reagents like benzenesulfonyl chloride in the presence of a base. Finally, the hydroxypropyl oxamide moiety is added through amidation reactions, where the oxazinan intermediate reacts with 3-hydroxypropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxamide moiety can be reduced to amines under appropriate conditions.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield hydroxypropyl ketones, while reduction of the oxamide moiety can produce corresponding amines.

Scientific Research Applications

N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The oxazinan ring and hydroxypropyl oxamide moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide can be compared with other similar compounds, such as:

    N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide: Similar structure but with a phenylethyl group instead of a hydroxypropyl group, which may affect its biological activity and solubility.

    N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide: Contains a hydroxyethyl group, which may influence its reactivity and interactions with biological targets.

The uniqueness of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c20-10-4-8-17-15(21)16(22)18-12-14-19(9-5-11-25-14)26(23,24)13-6-2-1-3-7-13/h1-3,6-7,14,20H,4-5,8-12H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROBDMWGCGYBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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